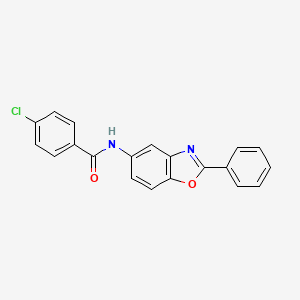

4-chloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

Beschreibung

4-Chloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is a benzamide derivative featuring a benzoxazole ring linked to a 4-chlorobenzoyl group. Benzoxazoles are heterocyclic compounds known for their diverse biological and catalytic activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . This compound’s structure has been studied in the context of ligand design for Suzuki coupling reactions and as a precursor for bioactive molecules .

Eigenschaften

Molekularformel |

C20H13ClN2O2 |

|---|---|

Molekulargewicht |

348.8 g/mol |

IUPAC-Name |

4-chloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide |

InChI |

InChI=1S/C20H13ClN2O2/c21-15-8-6-13(7-9-15)19(24)22-16-10-11-18-17(12-16)23-20(25-18)14-4-2-1-3-5-14/h1-12H,(H,22,24) |

InChI-Schlüssel |

PNTGAQSILFVLQA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives, including 4-chloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide, typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, one common method involves the reaction of 2-aminophenol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often utilize catalytic systems to enhance yield and efficiency. Nanocatalysts, metal catalysts, and ionic liquid catalysts are commonly employed in these processes . The use of magnetic solid acid nanocatalysts, for example, has been shown to produce high yields of benzoxazole derivatives under reflux conditions .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Chlor-N-(2-Phenyl-1,3-benzoxazol-5-yl)benzamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nucleophile wie Amine in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung von substituierten Benzoxazol-Derivaten.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-Chlor-N-(2-Phenyl-1,3-benzoxazol-5-yl)benzamid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es wurde gezeigt, dass es das Wachstum von Krebszellen hemmt, indem es die DNA-Synthese stört und Apoptose induziert. Die Verbindung kann auch als antimikrobielles Mittel wirken, indem sie die Zellmembranintegrität von Bakterien und Pilzen stört.

Wirkmechanismus

The mechanism of action of 4-chloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis . The compound may also act as an antimicrobial agent by disrupting the cell membrane integrity of bacteria and fungi .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Triazine Moieties

Compounds 51–55 from are 4-benzylthio-2-chloro-N-(4-methylphenyl)benzamides substituted with triazine rings. These share a benzamide core but differ in substituents on the triazine and aryl groups:

Comparison with Target Compound :

- The target compound lacks a triazine moiety but incorporates a benzoxazole ring, which may confer greater rigidity and aromaticity compared to triazine-based analogs.

Comparison with Target Compound :

Heterocyclic Benzamide Derivatives

Thiazolidinone-Benzamide ()

- Compound : 2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide

- Features: Thiazolidinone ring with a thioxo group enhances hydrogen-bonding capacity. Methoxy and propoxy groups improve solubility but may reduce membrane permeability .

Comparison :

Oxadiazole-Benzamide ()

- Compound: 4-Chloro-N-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide

- Features: Oxadiazole ring contributes to π-stacking interactions.

Comparison :

- The target compound’s benzoxazole is more electron-deficient than oxadiazole, which may reduce interactions with electron-rich biological targets.

Agricultural Benzamide Derivatives ()

Comparison with Target Compound :

- The target compound’s benzoxazole ring is absent in agricultural analogs, which prioritize functional groups (e.g., cyanoethoxy) for environmental stability and translocation.

Biologische Aktivität

4-chloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises a benzamide moiety and a benzoxazole ring, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of 4-chloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is C15H12ClN2O, with a molecular weight of approximately 284.74 g/mol. Its structure includes a chloro substituent and a benzoxazole ring, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that 4-chloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide exhibits notable antimicrobial properties. Similar benzoxazole derivatives have demonstrated efficacy against various bacterial strains and fungi. Notably, studies have shown the following:

- Bacterial Inhibition : The compound has been tested against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), where it exhibited significant antibacterial activity. The Minimum Inhibitory Concentrations (MICs) for these bacteria are presented in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 8 |

| Escherichia coli | 16 |

The presence of the benzoxazole ring is critical for its antimicrobial efficacy, as similar compounds have shown varying degrees of activity based on structural modifications.

Anticancer Activity

The anticancer potential of 4-chloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has also been explored extensively. Research has indicated that compounds with similar structural motifs can induce cytotoxic effects in various cancer cell lines:

- Cell Lines Tested : The compound has been evaluated against breast cancer (MCF-7), lung cancer (A549), prostate cancer (PC3), and liver cancer (HepG2) cell lines.

The results showed that the compound significantly inhibits cell proliferation in these cancer types, with IC50 values indicating potency in the low micromolar range.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5 |

| A549 | 4 |

| PC3 | 6 |

| HepG2 | 7 |

The mechanism by which 4-chloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide exerts its biological effects may involve several pathways:

- Enzyme Inhibition : The compound likely interacts with specific enzymes involved in microbial metabolism or cancer cell proliferation. For example, similar benzoxazole derivatives have been shown to inhibit enzymes such as DNA topoisomerases and protein kinases.

- Receptor Binding : Interaction studies suggest that this compound may bind to various receptors implicated in cancer signaling pathways, potentially leading to apoptosis in malignant cells.

Case Studies

Several case studies highlight the effectiveness of benzoxazole derivatives in treating infections and cancers:

- Study on Antimicrobial Efficacy : A study conducted by Bernard et al. (2014) demonstrated that a series of benzoxazole derivatives exhibited varying degrees of antimicrobial activity against E. coli and Candida albicans, indicating the potential for developing new antibacterial agents.

- Anticancer Research : Research by Kakkar et al. (2018) reported that certain benzoxazole derivatives showed promising results in inhibiting growth in breast cancer cell lines, supporting further investigation into their therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.